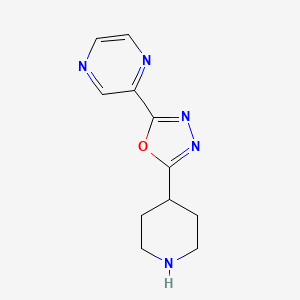
1-Ethyl-2-formyl-1H-pyrrole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-formyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with an ethyl group, a formyl group, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-formyl-1H-pyrrole-3-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,5-dimethoxytetrahydrofuran with ethylamine in the presence of a catalyst such as iron (III) chloride . This reaction proceeds through a series of steps including cyclization and dehydration to yield the desired pyrrole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-2-formyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-Ethyl-2-formyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1-Ethyl-2-formyl-1H-pyrrole-3-amine.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-formyl-1H-pyrrole-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 1-Ethyl-2-formyl-1H-pyrrole-3-carbonitrile exerts its effects involves interactions with various molecular targets. The formyl and nitrile groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-2-formyl-1H-pyrrole-3-carboxylate: Similar structure but with a carboxylate group instead of a nitrile group.
1-Ethyl-2-formyl-1H-pyrrole-3-amine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness: 1-Ethyl-2-formyl-1H-pyrrole-3-carbonitrile is unique due to the presence of both a formyl and a nitrile group on the pyrrole ring, which imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Eigenschaften
IUPAC Name |
1-ethyl-2-formylpyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-2-10-4-3-7(5-9)8(10)6-11/h3-4,6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIFTNGNNULZFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=C1C=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B568021.png)
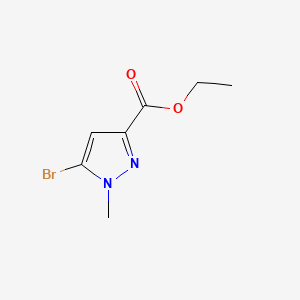
![4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B568023.png)
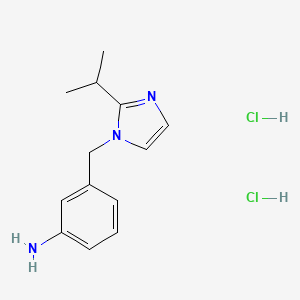
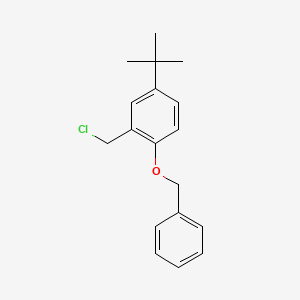
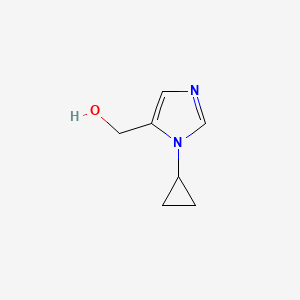

![Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B568033.png)
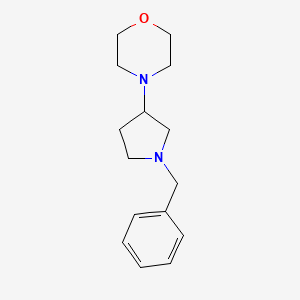
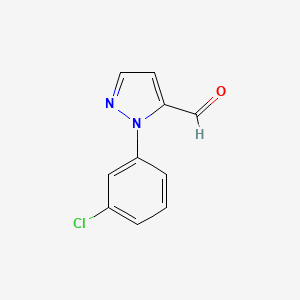

![7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B568040.png)

